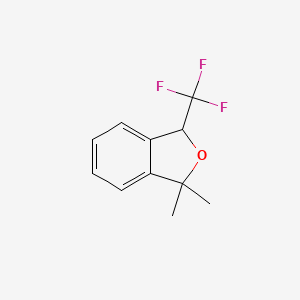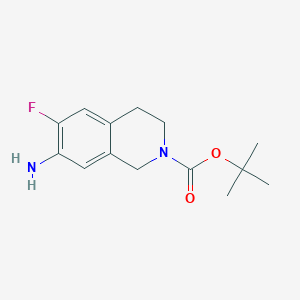
tert-Butyl 4-carbamimidoylphenethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-carbamimidoylphenethylcarbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a carbamimidoyl group, and a phenethylcarbamate moiety, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamimidoylphenethylcarbamate typically involves multiple steps, starting with the preparation of the phenethylamine derivative. This is followed by the introduction of the carbamimidoyl group and the tert-butyl carbamate group. Common synthetic routes include:
Phenethylamine Derivation: The starting material, phenethylamine, is synthesized through the reduction of phenylacetonitrile.
Carbamimidoyl Group Introduction: The phenethylamine derivative undergoes reaction with cyanamide to introduce the carbamimidoyl group.
Tert-Butyl Carbamate Formation: The final step involves the reaction with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-carbamimidoylphenethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry: Tert-Butyl 4-carbamimidoylphenethylcarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: Medicine: It is explored for its medicinal properties, such as its potential use in drug development and as a therapeutic agent. Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-carbamimidoylphenethylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied.
Comparison with Similar Compounds
Tert-Butyl Carbamate: Similar in structure but lacks the carbamimidoyl group.
Phenethylamine Derivatives: Similar phenethylamine core but different functional groups.
Carbamimidoyl Compounds: Similar carbamimidoyl group but different substituents.
Uniqueness: Tert-Butyl 4-carbamimidoylphenethylcarbamate is unique due to its combination of tert-butyl, carbamimidoyl, and phenethylcarbamate groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-carbamimidoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-10-4-6-11(7-5-10)12(15)16/h4-7H,8-9H2,1-3H3,(H3,15,16)(H,17,18) |
InChI Key |
LHRYHKVACQCZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


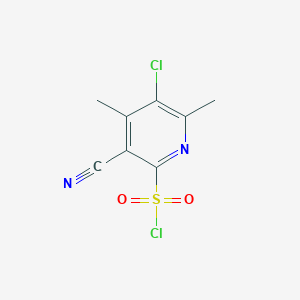
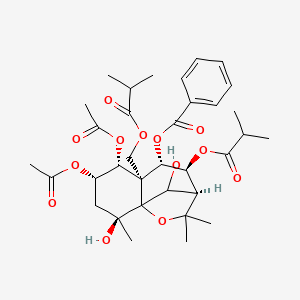
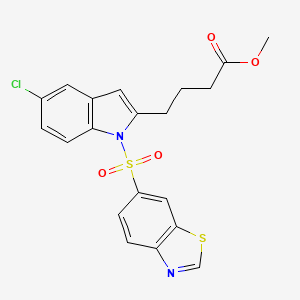
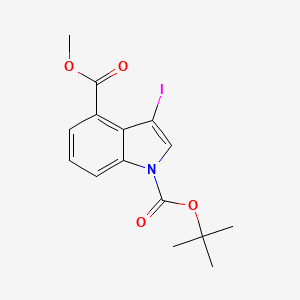

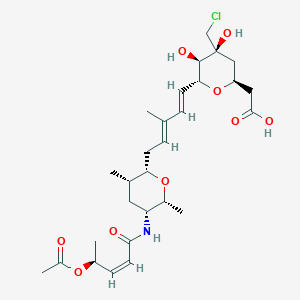
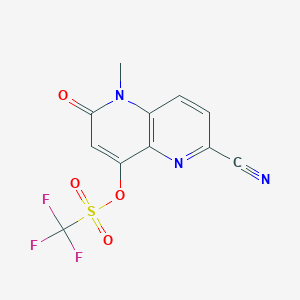
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
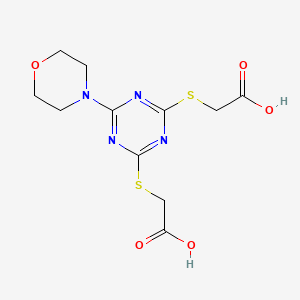
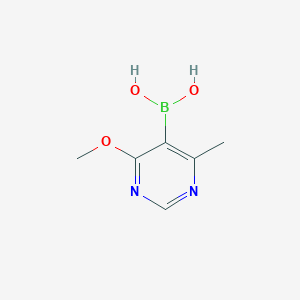
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
